SU 3327

概要

説明

ハリシンは、当初SU-3327として知られており、当初は糖尿病治療薬としての可能性について研究されていました。 人工知能によって強力な広域スペクトル抗生物質として特定されたため、大きな注目を集めました。 ハリシンは、抗生物質耐性菌との戦いで有望な候補となる、独自の抗菌特性を示します .

2. 製法

合成経路と反応条件: ハリシンの合成には、1,3,4-チアジアゾール環系の形成が含まれます。 主要な手順は以下のとおりです。

チアジアゾール環の形成: これは、一般的にはチオセミカルバジドと二硫化炭素を反応させ、続いて環化反応を行うことで達成されます。

ニトロ基の導入: ニトロ基は、ニトロ化反応によって導入され、多くの場合、硝酸またはニトロ化混合物が使用されます。

チアゾール環の形成: 最終段階には、チアゾール環の形成が含まれ、これは適切な前駆体を含む環化反応によって達成できます.

工業的生産方法: ハリシンの工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が伴う可能性があります。 これには以下が含まれます。

反応のスケールアップ: 反応が大きな規模で行うことができるようにし、収率が大幅に低下しないようにする。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Halicin involves the formation of a 1,3,4-thiadiazole ring system. The key steps include:

Formation of the Thiadiazole Ring: This is typically achieved by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture.

Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of Halicin would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:

Scaling Up Reactions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield.

Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反応の分析

反応の種類: ハリシンは、以下を含むさまざまな化学反応を起こします。

酸化: ハリシンは、特にその構造中の硫黄原子で酸化反応を起こす可能性があります。

還元: ハリシン中のニトロ基は、適切な条件下でアミノ基に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素ガスを触媒の存在下で使用するか、水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物:

酸化生成物: スルホキシドとスルホン。

還元生成物: アミノ誘導体。

置換生成物: 導入された置換基によって異なります

4. 科学研究への応用

ハリシンは、以下を含む幅広い科学研究に応用されています。

化学: チアジアゾール環とチアゾール環の反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞膜に対する影響や、細菌の恒常性を破壊する可能性について調査されています。

医学: 大腸菌、黄色ブドウ球菌、結核菌などの多剤耐性菌に対する強力な抗生物質として研究されています。

科学的研究の応用

Pharmacological Applications

1.1 JNK Inhibition and Diabetes Research

SU-3327 selectively inhibits JNK with an IC50 value of 0.7 μM and has been shown to restore insulin sensitivity in mouse models of type 2 diabetes. This mechanism is crucial as JNK signaling is implicated in insulin resistance, making SU-3327 a candidate for further exploration in metabolic disorders .

1.2 Antinociceptive Effects

Research indicates that SU-3327 exhibits antinociceptive properties in formalin pain models. A study demonstrated that the compound produced significant pain relief mediated by cannabinoid receptors, with varying effects based on sex and dosage. At doses of 10 mg/kg, it showed strong antinociceptive effects alongside hypothermic responses .

Antibiotic Properties

2.1 Discovery and Mechanism of Action

In 2019, SU-3327 was identified as a potential antibiotic through AI-driven research at the MIT Jameel Clinic. This compound demonstrated efficacy against multidrug-resistant bacteria such as Clostridium difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis. Its unique mechanism involves disrupting the electrochemical gradient across bacterial membranes, which is essential for ATP production and overall bacterial viability .

2.2 Antibacterial Activity Assessment

The antibacterial efficacy of Halicin has been validated through various assays, including minimum inhibitory concentration (MIC) tests. The results showed:

- S. aureus : MIC = 16 μg/mL

- E. coli : MIC = 32 μg/mL

- A. baumannii : MIC = 128 μg/mL

- MDR A. baumannii : MIC = ≥256 μg/mL

These findings highlight Halicin's potential as a broad-spectrum antibiotic capable of combating resistant strains .

Case Studies

3.1 Case Study: Antibacterial Efficacy

A study conducted to assess Halicin's antibacterial effects utilized disc diffusion assays to measure the zone of inhibition against various bacterial strains. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria, reinforcing its potential role in addressing antibiotic resistance .

3.2 Case Study: Cardiac Function

In cardiac research, SU-3327's role in ischemia-reperfusion injury was investigated. The compound inhibited JNK phosphorylation but also activated p38 MAPK pathways, leading to complex interactions affecting cardiac recovery post-injury. While it reduced cell damage initially, prolonged use did not improve overall cardiac function, indicating a nuanced role in cardiac signaling .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Diabetes Research | JNK inhibition | Restores insulin sensitivity in mouse models |

| Pain Management | Antinociceptive effects | Significant pain relief mediated by cannabinoid receptors |

| Antibiotic Discovery | Broad-spectrum antimicrobial activity | Effective against MDR strains like C. difficile |

| Cardiac Function | Ischemia-reperfusion injury research | Complex effects on recovery; inhibits JNK but activates p38 |

作用機序

ハリシンは、独自の機序を通じて抗菌効果を発揮します。

電気化学的勾配の破壊: ハリシンは、細菌が細胞膜を横切って電気化学的勾配を維持する能力を破壊します。 この勾配は、細菌の生存に不可欠なアデノシン三リン酸(ATP)の産生に不可欠です。

鉄の隔離: ハリシンは、細菌細胞が鉄の恒常性を調節する能力を妨げ、pHバランスの乱れを引き起こし、最終的に細菌細胞の死につながります

類似化合物との比較

ハリシンは、独自の作用機序と、幅広い抗生物質耐性菌に対する有効性によって際立っています。 類似の化合物には以下が含まれます。

シプロフロキサシン: 細菌のDNAジャイレースを標的とする一般的に使用される抗生物質ですが、特定の耐性株に対する有効性は低い。

バンコマイシン: 細胞壁合成を阻害する抗生物質ですが、ハリシンとは異なる機序を持っています。

生物活性

SU 3327 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase involved in various cellular processes, including inflammation, apoptosis, and stress responses. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and metabolic disorders. Below is a detailed exploration of the biological activity of this compound, including its mechanisms of action, effects on pain models, and other relevant findings.

This compound specifically inhibits JNK with an IC50 value of 0.7 μM, demonstrating selectivity over other kinases such as p38 MAPK and Akt . The compound disrupts the protein-protein interaction between JNK and its scaffold protein JIP1, which is critical for JNK signaling pathways . This inhibition leads to a cascade of biological effects that are particularly relevant in the context of inflammation and pain.

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of this compound in various pain models. A significant study evaluated its effects in the formalin pain model using male and female C57BL6J mice. Key findings include:

- Dose-Dependent Effects : this compound exhibited strong antinociceptive effects at doses ranging from 0.3 to 30 mg/kg. Notably, a dose of 10 mg/kg was effective in reducing pain responses in both phases of the formalin test .

- Sex-Specific Responses : The antinociceptive effects were mediated through cannabinoid receptors, with females primarily utilizing CB2 receptors and males utilizing both CB1 and CB2 receptors. This indicates a significant sex difference in the pharmacodynamics of this compound .

- Physiological Effects : In addition to pain relief, this compound induced hypothermia and motor impairment at higher doses. Males displayed greater sensitivity to lower doses for antinociception, while females were more affected by hypothermic and motor-suppressive effects .

Table: Summary of Antinociceptive Effects

| Parameter | Males | Females |

|---|---|---|

| Effective Dose Range | 1-3 mg/kg | 3 mg/kg |

| Receptor Mediation | CB1 and CB2 | CB2 |

| Pain Response Reduction | Significant at all doses | Significant at higher doses |

| Hypothermia | Less sensitive | More sensitive |

| Motor Impairment | Moderate | High |

Additional Biological Activities

Beyond its antinociceptive properties, this compound has shown promise in other areas:

- Metabolic Effects : In mouse models of type-2 diabetes, this compound has been reported to restore insulin sensitivity, suggesting potential applications in metabolic disorders .

- Antibiotic Activity : The compound exhibits antibiotic properties against various pathogens including Staphylococcus aureus, Acinetobacter baumannii, Clostridium difficile, and Mycobacterium tuberculosis.

- Inflammation and Injury Models : Research indicates that this compound can mitigate inflammation-related damage in models of pancreatitis and liver injury, showcasing its versatility as an anti-inflammatory agent .

Case Studies

- Formalin Pain Model : A study demonstrated that administration of this compound significantly inhibited pain responses while also affecting physiological parameters like body temperature and locomotor activity . This dual action highlights the compound's complex pharmacological profile.

- Diabetes Model : In a diabetic mouse model, this compound improved insulin sensitivity, indicating its potential role in managing metabolic syndromes associated with chronic inflammation .

特性

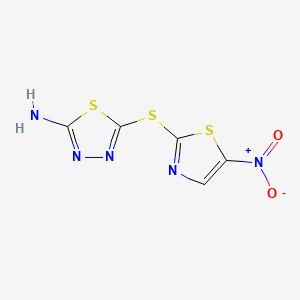

IUPAC Name |

5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBNZBOOHHVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N5O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474254 | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40045-50-9 | |

| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halicin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。